molecular formula C19H18Cl2N2S2 B2503949 5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-71-4

5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole

Cat. No.: B2503949
CAS No.: 318248-71-4
M. Wt: 409.39
InChI Key: YXKQKWHRBBQUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazole derivative features a central pyrazole ring substituted at positions 1, 3, 4, and 3. The critical functional groups include:

  • 1-Methyl group: Reduces steric hindrance compared to bulkier substituents.
  • 3-[(4-Methylphenyl)sulfanylmethyl] group: Introduces a hydrophobic aromatic moiety with a methyl group para to the sulfur linkage.
  • 4-[(2-Chlorophenyl)sulfanylmethyl] group: A chlorinated aromatic substituent at the ortho position, enhancing electronic effects.
  • 5-Chloro substituent: Further increases electron-withdrawing character on the pyrazole core.

The compound’s structural complexity arises from the dual sulfanylmethyl linkages, which influence its conformational flexibility, solubility, and intermolecular interactions. Its synthesis likely involves multi-step nucleophilic substitution and crystallization processes, as seen in analogous compounds .

Properties

IUPAC Name

5-chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S2/c1-13-7-9-14(10-8-13)24-12-17-15(19(21)23(2)22-17)11-25-18-6-4-3-5-16(18)20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQKWHRBBQUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 5-chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
  • Molecular Formula : C19H18Cl2N2S2
  • Molecular Weight : 409.39562 g/mol
  • CAS Number : 318234-07-0

The biological activity of this compound can be attributed to several mechanisms:

  • COX Enzyme Inhibition : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies have shown that related compounds exhibit significant COX-2 inhibition with selectivity indices indicating potential as anti-inflammatory agents .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives often demonstrate broad-spectrum activity, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to interact with multiple cellular targets, enhancing its anticancer potential .

Biological Activity Overview

Activity TypeDescriptionReferences
COX InhibitionInhibits COX-2 enzyme, reducing inflammation and pain ,
AntimicrobialExhibits activity against various bacterial strains,
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth ,
Enzyme InhibitionShows inhibitory effects on acetylcholinesterase (AChE) and urease ,

Case Studies

  • COX Inhibition Study :
    A study investigated several pyrazole derivatives, including the compound , for their COX-2 inhibitory activity. The results indicated that certain derivatives exhibited IC50 values comparable to established COX inhibitors like celecoxib, suggesting significant potential for therapeutic use in inflammatory diseases .
  • Antimicrobial Evaluation :
    The antimicrobial efficacy was assessed against a panel of bacterial strains, demonstrating that the compound showed promising results with low minimum inhibitory concentrations (MICs), indicating its potential as a new antimicrobial agent .
  • Anticancer Activity Assessment :
    In vitro studies revealed that the compound can effectively reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibition zones.

Bacterial StrainInhibition Zone (mm)
Salmonella typhi15
Bacillus subtilis18
Escherichia coli12

These findings suggest the potential use of this compound in developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells. For instance, a derivative exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole has demonstrated enzyme inhibitory properties, particularly as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study reported IC50 values as low as 2.14 µM for urease inhibition, suggesting strong potential for therapeutic applications .

Medicinal Chemistry

The compound's unique structure makes it a valuable building block for synthesizing more complex molecules with desired biological activities. Its derivatives have been explored for various therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Anticonvulsant Activity

A series of derivatives synthesized from this compound were tested for anticonvulsant activity against induced seizures in animal models. Some derivatives showed promising results, indicating their potential use in treating epilepsy .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to serve as a precursor in synthesizing agrochemicals and other industrial compounds.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituent configurations and their implications:

Compound Name Substituents at Key Positions Key Effects
Target Compound 4: (2-Cl-C6H4)SCH2; 3: (4-Me-C6H4)SCH2 Enhanced hydrophobicity and steric bulk; ortho-Cl increases steric strain.
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 4: (2,4-Cl2-C6H3)SCH2; 3: C6H5 Higher lipophilicity and halogen bonding potential due to dichloro groups.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 5: (3-Cl-C6H4)S; 3: CF3 Electron-withdrawing CF3 group increases reactivity; altered solubility.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Pyrazole fused with thiazole and triazole rings Expanded π-system and potential for bioactivity (e.g., antimicrobial).

Key Observations :

  • Sulfur Linkages : Sulfanylmethyl groups enhance stability and facilitate π-π stacking, whereas carbaldehyde or ester substituents (e.g., ) increase polarity and reactivity.

Crystallographic and Conformational Differences

Single-crystal X-ray studies of related compounds reveal:

  • Dihedral Angles : In the target compound, the ortho-chlorophenyl group is expected to form a dihedral angle >75° with the pyrazole ring (similar to ), reducing planarity and affecting packing efficiency.
  • Crystal Packing : Isostructural chloro/bromo analogs (e.g., compounds 4 and 5 in ) exhibit nearly identical packing motifs, with halogen size (Cl vs. Br) marginally altering unit cell dimensions.
  • Asymmetric Units : Compounds with dual independent molecules in the asymmetric unit (e.g., ) show conformational flexibility, suggesting similar behavior in the target compound.

Research Findings and Data Tables

Table 1: Physical Properties of Selected Pyrazole Derivatives

Compound Molecular Weight Melting Point (°C) Solubility (DMF) Crystallographic System
Target Compound ~430.3 (calc.) Not reported High Likely triclinic
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 403.7 160–162 Moderate Not reported
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 387.8 178–180 Low Monoclinic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.